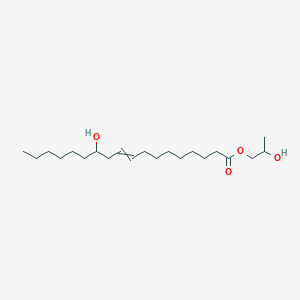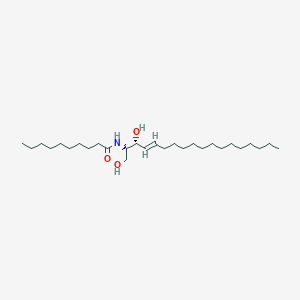
1-Azido-3-chloro-2-propanol
Descripción general
Descripción
1-Azido-3-chloro-2-propanol is a chemical compound with the molecular formula C3H6ClN3O and a molecular weight of 135.55 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C3H6ClN3O .Chemical Reactions Analysis
Azides, such as this compound, are known to be great nucleophiles and can be used in substitution reactions . They can be reduced to primary amines, making them useful for forming C-N bonds .Aplicaciones Científicas De Investigación
Development of Multicomponent Hydrogels
“1-Azido-3-chloro-2-propanol” is used in the development of bacterial cellulose-hyaluronic acid multicomponent hydrogels via click chemistry for biomedical applications . The cross-linking of bacterial cellulose (BC), hydroxypropyl methylcellulose (HPMC), and hyaluronic acid (HA) is accomplished with the Copper (I) catalyzed azide-alkyne cycloaddition (CuAAC) click reaction .
Functionalization of Hyaluronic Acid
In the same study, azide-functional HA was achieved by the reaction of hyaluronic acid with 1-azido-2,3-epoxypropane . This functionalization was confirmed using FTIR and NMR analysis .
Wound Dressing Applications
The porous morphology of the multicomponent hydrogels makes them suitable for wound dressing applications . SEM results revealed that pore size and porosity decreased with increasing BC concentration .
Cell Proliferation and Adhesion
The hydrogels promote cell proliferation and adhesion for 3T3 cells . In vitro cell culturing within the hydrogel demonstrated good cell spreading .
Synthesis of Heterocyclic Compounds
“this compound” is used as a precursor in the synthesis of heterocyclic compounds like dihydrooxazines .
Synthesis of Heterofunctional Polyesters
It is also used as a reagent in the synthesis of heterofunctional polyesters by 1,3-dipolar cycloaddition .
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Azido-3-chloro-2-propanol is a chemical compound used in proteomics research
Mode of Action
The mode of action of this compound involves its azide group. Azides are known to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This type of reaction is often used in “click chemistry” to selectively modify biomolecules . The azide group of this compound can react with alkynes to form a stable triazole ring, a process that can be used to attach various functional groups to biomolecules.
Result of Action
The result of this compound’s action is the modification of biomolecules through the formation of a triazole ring. This can be used to attach various functional groups to these biomolecules, potentially altering their function or properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, the compound should be stored at 4°C for optimal stability .
Propiedades
IUPAC Name |
1-azido-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDTUEXOVFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450339 | |
| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51275-91-3 | |
| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-Azido-3-chloro-2-propanol utilized in the synthesis of complex polymers?
A1: this compound functions as a versatile building block in multi-step polymer synthesis. [] Its structure, containing both a chlorine atom and an azide group, allows for sequential chemical reactions. [] In the research, it's initially reacted with monoalkynyl-terminated polyethylene glycol (PEG) through a click reaction targeting the chlorine. [] This forms a difunctional PEG molecule with a hydroxyl and an azide group. [] This modified PEG then serves as a macroinitiator in the polymerization of tert-butyl methacrylate, ultimately leading to the creation of complex miktoarm star terpolymers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



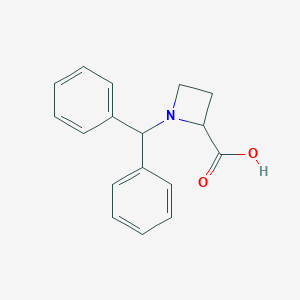
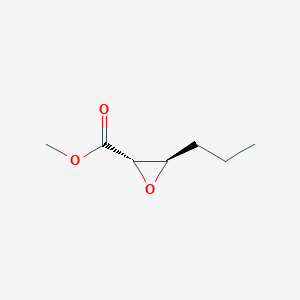
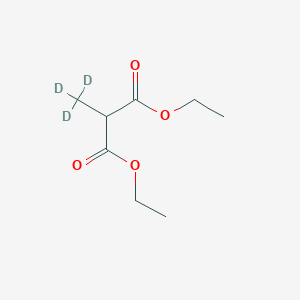
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
